3-Methylisoxazol-4-amine

説明

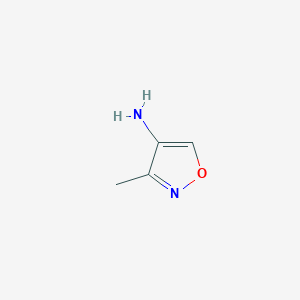

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWDJRGXLVJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549980 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354795-62-3 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Isoxazole Chemistry

The field of isoxazole (B147169) chemistry dates back to 1903, with Claisen's synthesis of the parent isoxazole from propargylaldehyde acetal. nih.gov Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. researchgate.netmdpi.com Their synthesis and study have been a significant area of organic chemistry for over a century due to their wide range of applications. nih.gov

Key synthetic routes to the isoxazole ring system have been well-established. The two primary methods involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netwikipedia.org Over the years, numerous advancements have been made to these classical methods, including the development of regioselective and environmentally friendly procedures. For instance, one-pot copper(I)-catalyzed reactions have been developed for the rapid synthesis of 3,5-disubstituted isoxazoles. nih.gov More recent innovations focus on green chemistry approaches, such as using water as a solvent or employing catalysts like tartaric acid or sodium citrate (B86180) to improve efficiency and reduce environmental impact. nih.govresearchgate.net

The evolution of isoxazole chemistry has also been driven by the discovery of their diverse biological activities, which has spurred the development of new synthetic strategies to create a vast array of derivatives. rsc.orgrsc.org These modern methods include transition metal-catalyzed cycloadditions and regioselective functionalization techniques, which allow for the creation of more complex and bioactive molecules. researchgate.net

Structural Significance of the Isoxazole Heterocycle in Bioactive Molecules

The isoxazole (B147169) ring is a significant pharmacophore found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govrsc.orgnih.gov Its presence is a key feature in many commercially available drugs, highlighting its importance in medicinal chemistry. researchgate.netrsc.org The isoxazole nucleus is associated with a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net

The structural importance of the isoxazole ring lies in its unique electronic and steric properties. It is an electron-rich aromatic system that can engage in various non-covalent interactions with biological targets. nih.gov Furthermore, the isoxazole ring contains a weak nitrogen-oxygen bond that can be cleaved under specific conditions, making it a useful synthetic intermediate for accessing other difunctionalized compounds. researchgate.net This "masked" functionality adds to its versatility in drug design and development.

The substitution pattern on the isoxazole ring plays a crucial role in determining the biological activity of its derivatives. nih.gov By modifying the substituents at various positions, medicinal chemists can fine-tune the pharmacological properties of the molecule to enhance potency, selectivity, and other drug-like characteristics. rsc.orgnih.gov This has led to the development of numerous isoxazole-containing drugs across different therapeutic areas. nih.gov

Table 1: Examples of Marketed Drugs Containing the Isoxazole Moiety

| Drug Name | Therapeutic Category |

|---|---|

| Sulfamethoxazole (B1682508) | Antibiotic |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Flucloxacillin | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Antirheumatic |

| Zonisamide | Anticonvulsant |

| Isocarboxazid | Antidepressant (MAO inhibitor) |

This table is populated with information from multiple sources. researchgate.netwikipedia.org

Academic Relevance of 3 Methylisoxazol 4 Amine As a Fundamental Building Block

While the broader class of isoxazoles has been extensively studied, 3-Methylisoxazol-4-amine serves as a valuable and more specialized building block in organic synthesis. Its structure, featuring a primary amine group at the 4-position and a methyl group at the 3-position of the isoxazole (B147169) ring, makes it a versatile precursor for the synthesis of more complex molecules. The amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds.

Research has demonstrated the utility of related amino-isoxazoles in the synthesis of novel compounds. For example, 5-amino-3-methylisoxazole (B44965) can be synthesized from 3-aminocrotononitrile (B73559) and hydroxylamine (B1172632) hydrochloride. nih.gov This highlights a general pathway for creating substituted amino-isoxazoles. The amino group can undergo reactions such as acylation, alkylation, and condensation to form a wide range of derivatives.

Specifically, compounds like 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide, which is structurally related to this compound, have been used as starting materials to create imino derivatives and fused pyrimidine (B1678525) systems through condensation with carbonyl compounds. nih.gov These reactions showcase the synthetic potential of the amino-isoxazole scaffold for generating libraries of compounds for biological screening. The reactivity of the amino group allows for the systematic modification of the molecule, which is a key strategy in medicinal chemistry for exploring structure-activity relationships.

Research Landscape and Emerging Trends for 3 Methylisoxazol 4 Amine Derivatives

Strategies for the Synthesis of this compound Core and Related Isoxazole Scaffolds

The construction of the isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through various synthetic routes. nih.govscielo.br These methods range from classical cyclization reactions to modern, more efficient strategies.

Multicomponent Reactions (MCRs) in the Formation of Isoxazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. scielo.brscispace.com Several named MCRs, such as the Ugi and Passerini reactions, are utilized in the synthesis of heterocyclic compounds, including isoxazoles. scielo.brscielo.br

The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. acs.org This reaction has been adapted for the synthesis of complex molecules containing the isoxazole moiety. acs.orgrsc.orgbeilstein-journals.org For example, a sequence involving an Ugi reaction followed by an intramolecular nitrile oxide cyclization has been developed to create fused isoxazole and isoxazoline (B3343090) ring systems. acs.orgacs.org

The Passerini three-component reaction, which involves a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxycarboxamides. bibliotekanauki.plresearchgate.net This reaction has been successfully employed to synthesize a variety of isoxazole derivatives by incorporating an isoxazole-containing component as the carboxylic acid. bibliotekanauki.plrsc.org

A common MCR approach for synthesizing isoxazole-5(4H)-ones involves the condensation of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. scispace.comnih.govias.ac.in This reaction can be catalyzed by various agents, including acidic ionic liquids, to afford the desired isoxazole derivatives in good yields. scielo.brscielo.brscienceopen.com

Table 1: Examples of Multicomponent Reactions for Isoxazole Synthesis

| Reaction Name | Components | Product Type | Reference |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | acs.org |

| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | bibliotekanauki.pl |

| Condensation | Aldehyde, β-Ketoester, Hydroxylamine | Isoxazol-5(4H)-one | nih.gov |

Metal-Free Catalytic Approaches for Isoxazole Synthesis

While metal-catalyzed reactions, particularly copper(I) and ruthenium(II)-catalyzed [3+2] cycloadditions, are common for isoxazole synthesis, there is a growing interest in developing metal-free alternatives to avoid issues of cost, toxicity, and product contamination. rsc.orgresearchgate.net

Organocatalysis provides a valuable metal-free approach. For instance, the synthesis of isoxazole derivatives has been achieved using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyridine. scielo.br Hypervalent iodine reagents have also emerged as effective mediators for the synthesis of isoxazoles under metal-free conditions. arkat-usa.org These reagents can facilitate the [3+2] cycloaddition of alkynes with in situ generated nitrile oxides. arkat-usa.org

Nucleophilic and electrophilic activation strategies are also central to metal-free isoxazole synthesis. The reaction between enaminones and hydroxylamine, for example, proceeds via an intermolecular nucleophilic vinylic substitution followed by intramolecular cyclization. nanobioletters.com The activation of aromatic isoxazoles with strong electron-withdrawing groups enables the nucleophilic addition of reagents like (difluoromethyl)trimethylsilane. scienceopen.com In some cases, intramolecular nucleophilic substitution of a dimethylamino group, which is typically a poor leaving group, can be facilitated by the presence of bulky substituents to form fused isoxazoles. mdpi.com

Environmentally Benign and Sustainable Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of isoxazole derivatives to minimize environmental impact. abap.co.in This includes the use of greener solvents, catalysts, and energy sources.

Sustainable Solvents and Catalysts: Water is an ideal green solvent, and several one-pot syntheses of isoxazoles have been developed in aqueous media. ias.ac.inpreprints.org Ionic liquids (ILs) are also considered environmentally friendly alternatives to volatile organic solvents due to their low flammability, non-volatility, and recyclability. scielo.brresearchgate.net They can act as both the solvent and the catalyst in multicomponent reactions for isoxazole synthesis, often leading to high yields and selectivity. scielo.brscielo.brscienceopen.combohrium.com Agro-waste extracts, such as water extract of orange fruit peel ash (WEOFPA), have been utilized as efficient and green catalysts. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. abap.co.innveo.org It offers advantages like reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. abap.co.inorganic-chemistry.org This method has been successfully applied to the synthesis of various isoxazole derivatives, including those derived from chalcones and through multicomponent coupling-cycloaddition sequences. abap.co.innveo.orgorganic-chemistry.orgnih.gov

Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. preprints.org Sonochemistry has been shown to enhance the synthesis of isoxazoles by improving reaction rates and yields, often under milder conditions and with reduced solvent usage. preprints.org

Table 2: Comparison of Green Synthesis Methods for Isoxazoles

| Method | Key Features | Advantages | References |

| Aqueous Synthesis | Uses water as solvent | Environmentally friendly, safe | ias.ac.inpreprints.org |

| Ionic Liquids | Used as solvent and/or catalyst | Recyclable, low volatility, high yields | scielo.brresearchgate.netnih.gov |

| Microwave Irradiation | Rapid heating | Reduced reaction time, increased yield | abap.co.innveo.orgorganic-chemistry.org |

| Ultrasonic Irradiation | Uses sound waves | Enhanced reaction rates, milder conditions | preprints.org |

| Ball-Milling | Solvent-free grinding | Scalable, reduced waste | nih.gov |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral isoxazole derivatives is of significant interest due to the importance of stereochemistry in biological activity. rsc.org Enantioselective and diastereoselective methods aim to control the three-dimensional arrangement of atoms in the final product.

One approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones are a common class of chiral auxiliaries used in asymmetric synthesis. acs.orgnih.govresearchgate.net For example, chiral auxiliary-bearing isocyanides have been used to synthesize optically active oxazoles. acs.orgnih.gov

Catalytic asymmetric synthesis is another powerful strategy. Squaramide-catalyzed cascade reactions have been employed for the enantioselective synthesis of complex isoxazole-containing spirooxindole tetrahydroquinolines, achieving high diastereoselectivities and enantioselectivities. rsc.orgrsc.org Palladium-catalyzed enantioselective carboetherification of alkenyl oximes has also been developed to produce chiral isoxazolines with good yields and high enantiomeric excess. bohrium.com Furthermore, 1,3-dipolar cycloaddition reactions mediated by chiral ligands can lead to isoxazolecarboxamides with excellent enantioselectivities. scielo.org.mx

Derivatization and Functionalization of the Amino Group of this compound

The amino group at the 4-position of the 3-methylisoxazole (B1582632) core is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

Acylation, Alkylation, and Arylation Reactions

Standard functionalization reactions can be applied to the amino group of this compound.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction forms an amide linkage, which is a common functional group in many pharmaceutical compounds. For example, 5-amino-3-methylisoxazole-4-carboxylic acid has been used in Passerini three-component reactions where the amino group is implicitly part of the starting isoxazole scaffold that gets functionalized. bibliotekanauki.pl

Alkylation: Alkylation of the amino group can be achieved using various alkylating agents. This introduces alkyl substituents, which can modulate the lipophilicity and steric properties of the molecule.

Arylation: The introduction of aryl groups onto the amino function can be accomplished through methods like Buchwald-Hartwig amination, although specific examples for this compound are not detailed in the provided context.

These derivatization reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Formation of Schiff Bases and Imino Derivatives

The reaction between an amine and an aldehyde or ketone to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. The amino group on the isoxazole ring, including in related isomers like 3-amino-5-methylisoxazole (B124983), readily participates in such condensation reactions. tandfonline.com

Studies on 3-amino-5-methylisoxazole have shown that it condenses with various aromatic hydroxyaldehydes, such as salicylaldehyde (B1680747) and its dihydroxy-substituted analogues, to form the corresponding Schiff bases. tandfonline.comnih.govworktribe.com These reactions are typically carried out by refluxing equimolar amounts of the aminoisoxazole and the aldehyde in a solvent like absolute ethanol. tandfonline.com The resulting imines are often stable, crystalline solids. tandfonline.com The formation of these compounds is confirmed through standard spectroscopic methods, including IR, NMR, and mass spectrometry, which show the characteristic C=N stretching vibration of the imine group and the disappearance of the primary amine protons. tandfonline.com

Similarly, Schiff bases have been synthesized from sulfamethoxazole (B1682508), which contains a 5-methylisoxazol-3-yl amine core, by reacting it with o-vanillin. uobasrah.edu.iq While direct studies on this compound are less common, the established reactivity of its isomers suggests a straightforward condensation to form 4-imino derivatives. For instance, derivatives of the closely related 5-amino-3-methylisoxazole-4-carboxylic acid have been reacted with carbonyl compounds to produce 4-imino derivatives.

The general reaction is as follows:

Figure 1: General scheme for Schiff base formation from an aminoisoxazole.Where "Isoxazole" represents the 3-methylisoxazol-4-yl moiety and R is an aryl or alkyl group.

The following table summarizes representative examples of Schiff base formation from the related compound, 3-amino-5-methylisoxazole.

| Aldehyde Reactant | Product (Schiff Base) | Reference |

| Salicylaldehyde | (E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol | tandfonline.comworktribe.com |

| 2,3-Dihydroxybenzaldehyde | 2,3-Dihydroxybenzylidene-3'-imino-5'-methylisoxazole | tandfonline.com |

| 2,4-Dihydroxybenzaldehyde | 2,4-Dihydroxybenzylidene-3'-imino-5'-methylisoxazole | tandfonline.com |

| o-Hydroxynaphthaldehyde | o-Hydroxynaphthylidene-3'-imino-5'-methylisoxazole | tandfonline.com |

| o-Vanillin (with Sulfamethoxazole) | 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | uobasrah.edu.iq |

Diazotization and Coupling Reactions

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, leading to the formation of diazonium salts that are valuable intermediates. organic-chemistry.org These salts can be subsequently used in a variety of coupling reactions, most notably to form azo compounds. organic-chemistry.org

The process involves treating the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. organic-chemistry.org The resulting diazonium salt of this compound can then react with an electron-rich coupling partner, such as a phenol (B47542) or an aromatic amine, to form a stable azo dye. This reaction is the basis for the synthesis of many commercial dyes and pigments. jmchemsci.com

However, the diazotization of aminoisoxazoles can sometimes exhibit unusual behavior. Research on the deamination of the closely related ethyl 5-amino-3-methylisoxazole-4-carboxylate has highlighted anomalies in the diazotization reaction, suggesting that the specific electronic nature of the aminoisoxazole ring can influence the stability and reactivity of the diazonium intermediate. researchwithrutgers.com

Despite these potential complexities, azo compounds derived from aminoisoxazoles have been successfully prepared. For example, a new azo ligand, [4-((8-hydroxyquinolin-7-yl)-N(4-methylisoxazol-3-yl) benzene (B151609) sulfonamide], was synthesized by the diazotization of sulfamethoxazole and subsequent coupling with 8-hydroxyquinoline. jmchemsci.com This demonstrates the viability of the diazotization-coupling sequence for isoxazole-based amines.

The general two-step process is outlined below:

Step 1: Diazotization Figure 2: Diazotization of this compound.

(Where HX is a strong acid)

Step 2: Azo Coupling Figure 3: Azo coupling with an activated aromatic compound.

(Where Ar-H is an electron-rich aromatic compound)

| Diazotized Amine | Coupling Partner | Product Type | Reference |

| Sulfamethoxazole | 8-hydroxyquinoline | Azo Ligand | jmchemsci.com |

| Sulfamethoxazole | Mesalazine | Azo Compound | researchgate.net |

| Substituted Anilines | 4-Methylisoxazol-5-amine | Azo Dye |

Transformations Involving the Isoxazole Ring System

Beyond reactions of the amino group, the isoxazole ring itself is a reactive entity, susceptible to transformations that can lead to significant structural reorganization and the formation of new heterocyclic and acyclic systems.

Ring-Opening and Ring-Closing Reactions

A key feature of the isoxazole ring is the relative weakness of the N-O bond, which makes it susceptible to cleavage under various conditions, particularly reduction. This ring-opening provides a powerful synthetic tool, as isoxazoles can serve as stable "masked" forms of other functional groups, most notably 1,3-dicarbonyls. orientjchem.org

Catalytic hydrogenation is a common method for cleaving the N-O bond. This reduction transforms the isoxazole into a β-aminoenone, an acyclic intermediate. orientjchem.org These β-aminoenones can then be hydrolyzed under acidic conditions to yield 1,3-diketones. This strategy has been employed in the synthesis of curcumin (B1669340) derivatives, where a 3,5-disubstituted isoxazole acts as the masked 1,3-dicarbonyl core. orientjchem.org

Ring transformations can also occur where one heterocyclic system converts into another. For example, pyrimidine (B1678525) 1-oxides have been shown to undergo ring contraction in the presence of nucleophiles like potassium amide to yield 5-amino-3-methylisoxazole (B44965). wur.nl This complex transformation proceeds through a proposed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where the pyrimidine ring opens to an intermediate that subsequently cyclizes to form the more stable isoxazole ring. wur.nl Similarly, a silver-catalyzed reaction of ynamides with 5-aminoisoxazoles proceeds via a formal [3+2] cycloaddition that involves the cleavage of the isoxazole N-O bond to form functionalized pyrroles. beilstein-journals.org

Annulation Reactions to Form Fused Heterocyclic Systems

This compound is an excellent substrate for annulation reactions, where a new ring is constructed onto the existing isoxazole core, leading to the formation of fused bicyclic and polycyclic systems. These fused heterocycles are of great interest in medicinal chemistry.

A significant recent development is the enantioselective dearomative [3+2] annulation of 4-aminoisoxazoles with quinone monoimines. mdpi.comresearchgate.netresearchgate.net Catalyzed by a chiral phosphoric acid, this reaction provides access to structurally complex isoxazoline-fused dihydrobenzofurans with high enantioselectivity. mdpi.comresearchgate.net The proposed mechanism involves a 1,4-addition of the aminoisoxazole to the quinone imine, followed by an intramolecular cyclization. researchgate.net

Other fused systems can also be accessed. Starting from the related 5-amino-3-methylisoxazole-4-carbonyl chloride, a series of cyclization reactions can yield oxazolo[5,4-d]pyrimidines. mdpi.com This synthesis involves building an oxazole (B20620) ring onto the isoxazole, followed by cyclization with amines to form the fused pyrimidine ring. mdpi.com Furthermore, isomers like 3-methylisoxazol-5-amine have been used to construct isoxazolo[5,4-b]pyridines and isoxazolo[5,4-b]azepines through reactions with reagents like ethyl 2-cyano-3-ethoxyacrylate or succinyl dichloride.

The following table presents examples of fused systems synthesized from aminoisoxazoles.

| Aminoisoxazole Reactant | Reagent(s) | Fused System Formed | Reference |

| 4-Aminoisoxazoles | Quinone Monoimines | Isoxazoline-fused Dihydrobenzofurans | mdpi.comresearchgate.net |

| 5-Aminoisoxazoles | Quinone Monoimines | (Bridged) Isoxazoline-fused Dihydrobenzofurans | consensus.app |

| 5-Amino-3-methylisoxazole-4-carbonyl chloride | Aminomalononitrile tosylate, Triethyl orthoacetate, Amines | Oxazolo[5,4-d]pyrimidines | mdpi.com |

| 4-Methylisoxazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | Isoxazolo[5,4-b]pyridine | |

| 4-Methylisoxazol-5-amine | Succinyl dichloride | Isoxazolo[5,4-b]azepinone |

Selective Functionalization at C-5 Position

Direct functionalization of the C-5 position of this compound is synthetically challenging. However, the reactivity of related isoxazole systems provides insight into potential strategies. In compounds like 3,5-dimethylisoxazole, the methyl group at the C-5 position exhibits enhanced acidity and can be deprotonated with strong bases like s-BuLi to form a lithiated intermediate. orientjchem.org This nucleophilic species can then react with electrophiles, such as aromatic aldehydes, to install new substituents at the C-5 position (via the methyl group). orientjchem.org

While the C-5 position of this compound lacks a readily functionalizable group like a methyl, synthetic routes have been developed for C-5 functionalized isoxazoles that could be adapted. For instance, 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) has been synthesized. google.com Although this synthesis does not start from this compound, it demonstrates that a formyl group can be present at the C-5 position. Such a compound is a valuable intermediate for further transformations, including reductive amination or condensation reactions, to introduce diversity at this position. google.com The synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate from its corresponding 4-nitro precursor also shows that a carboxylate group can be installed and maintained at C-5 during other transformations on the ring. nih.gov

Reaction Mechanisms and Kinetic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and designing new synthetic routes.

The diazotization of primary aromatic amines proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the final diazonium ion. organic-chemistry.org

For annulation reactions, mechanistic pathways have been proposed based on experimental and computational evidence. In the chiral phosphoric acid-catalyzed [3+2] annulation of 4-aminoisoxazoles with quinone imines, the mechanism is believed to start with a 1,4-addition reaction, followed by an aromatization and subsequent intramolecular cyclization to yield the fused dihydrobenzofuran product. researchgate.net

The ring-opening of isoxazoles often involves distinct intermediates. In the silver-catalyzed reaction between ynamides and 5-aminoisoxazoles, a proposed mechanism involves the initial activation of the ynamide by the silver catalyst to form a keteniminium ion intermediate. beilstein-journals.org Nucleophilic attack by the aminoisoxazole, followed by N-O bond cleavage and cyclization, ultimately leads to a functionalized pyrrole. beilstein-journals.org The ring contraction of pyrimidine 1-oxides to 5-aminoisoxazoles is explained by the ANRORC mechanism, which involves nucleophilic addition at an electron-deficient carbon (C2 or C4), opening of the pyrimidine ring, and subsequent closure to the thermodynamically favored isoxazole ring. wur.nl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of individual atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the amine protons. The methyl group (CH₃) protons would typically appear as a singlet in the upfield region of the spectrum. The amine (NH₂) protons would also likely appear as a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

In ¹³C NMR, the carbon atoms of the isoxazole ring and the methyl group will each produce a signal at a characteristic chemical shift. oregonstate.edu Quaternary carbons, those without any attached protons, are typically observed as weaker signals. oregonstate.edu The reference standard for both ¹H and ¹³C NMR is typically tetramethylsilane (B1202638) (TMS), assigned a chemical shift of 0 ppm. oregonstate.edu

A derivative, 5-Ethyl-3-methylisoxazol-4-amine, would exhibit additional signals in both ¹H and ¹³C NMR spectra corresponding to the ethyl group. nih.gov The ¹H NMR would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, due to spin-spin coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | -CH₃ | 0-30 | 0-30 |

| Amine | -NH₂ | Variable (e.g., 2.0-4.0) | N/A |

| Isoxazole Ring | C3 | N/A | ~160-170 |

| Isoxazole Ring | C4 | N/A | ~110-135 |

| Isoxazole Ring | C5 | N/A | ~110-135 |

Note: Actual chemical shifts can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing connectivity between atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For derivatives of this compound with alkyl chains, COSY is invaluable for tracing the connectivity of the proton network.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edulibretexts.org It is a powerful tool for definitively assigning carbon signals based on the known assignments of their attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). youtube.comsdsu.edulibretexts.org HMBC is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, such as the connection of a substituent to the isoxazole ring. science.gov For example, a correlation between the methyl protons and the C3 carbon of the isoxazole ring would confirm the position of the methyl group.

The combined application of these 1D and 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound and its derivatives. science.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands and Functional Group Identification

IR and Raman spectra reveal the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption bands at predictable frequencies.

For this compound, the following characteristic vibrations are expected:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com The presence of these bands would be a strong indicator of the primary amine group. wpmucdn.com

C-H Stretching: The methyl group will exhibit C-H stretching vibrations, typically in the 2960-2800 cm⁻¹ range. wpmucdn.com

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which will have characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is expected to appear around 1600 cm⁻¹. wpmucdn.com

Ring Vibrations: The isoxazole ring will also display a series of characteristic ring stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. Therefore, symmetric vibrations and non-polar bonds often show strong signals in Raman spectra. For instance, the symmetric stretching of the isoxazole ring may be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | 3500 - 3200 |

| C-H Stretch (methyl) | 2960 - 2800 | 2960 - 2800 |

| C=N / C=C Stretch (isoxazole ring) | 1650 - 1450 | 1650 - 1450 |

| N-H Bend | ~1600 | Variable |

| Isoxazole Ring Vibrations | Fingerprint Region (<1500) | Fingerprint Region (<1500) |

The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes and functional groups present in this compound and its derivatives. researchgate.netnih.gov

Conformational Analysis through Vibrational Frequencies

In flexible molecules, different conformers can exist, and their relative populations can sometimes be inferred from vibrational spectra. iu.edu.sa While the isoxazole ring itself is rigid, substituents attached to it may have rotational freedom. For derivatives of this compound with larger alkyl or flexible side chains, different rotational isomers (rotamers) may be present.

The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. researchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the solid state or in solution. iu.edu.sa For example, the frequencies of C-C stretching or bending modes in a side chain might shift depending on the dihedral angle. Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies for different conformers, and the best match with the experimental IR and Raman data can identify the predominant conformation. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For a compound containing an odd number of nitrogen atoms, such as this compound, the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. libretexts.orgmiamioh.edu

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. youtube.com For this compound, some expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a fragment with an m/z value of M - 15.

Cleavage of the isoxazole ring: The isoxazole ring can undergo characteristic cleavage patterns, leading to fragments corresponding to different parts of the ring.

Loss of small neutral molecules: Molecules such as HCN or CO could potentially be lost from the ring structure.

α-cleavage: For aliphatic amines, α-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a dominant fragmentation pathway. libretexts.org In the case of this compound, this would involve cleavage of the bond between C4 and the amino group, although ring fragmentation is also highly likely.

For derivatives of this compound, the fragmentation patterns will be influenced by the nature of the substituents. For example, an ethyl-substituted derivative would likely show a loss of an ethyl radical (•CH₂CH₃), resulting in a fragment with an m/z of M - 29. youtube.com The fragmentation patterns of ketamine analogues, which also contain an amine and a ring structure, show characteristic losses of substituents on the amine group and cleavage of the ring. nih.gov

Table 3: Potential Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of •CH₃ |

| [M-1]⁺ | Loss of •H |

| Fragments from ring cleavage | Various smaller ions |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition of each ion. nih.gov This level of detail is invaluable for confirming the proposed structure and fragmentation pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. mdpi.com For this compound (C₄H₆N₂O), this technique would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

In a typical HRMS experiment using a technique like Electrospray Ionization (ESI), the molecule would be ionized, most commonly by protonation to form the [M+H]⁺ ion. The instrument would then measure the m/z of this ion with high precision. While specific experimental data for this compound is not published, a study on a related derivative, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, reported the detection of its sodiated adduct [M+Na]⁺ at m/z 195.0373, which was in close agreement with the calculated value of 195.0382, confirming its elemental composition. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated Mass (Da) |

| [M+H]⁺ | C₄H₇N₂O⁺ | 99.0553 |

| [M+Na]⁺ | C₄H₆N₂ONa⁺ | 121.0372 |

This table presents theoretical values, as experimental data is not available in the reviewed literature.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com This process provides a fragmentation pattern that acts as a structural fingerprint, allowing for the confirmation of connectivity and the differentiation between isomers.

In an MS/MS experiment for this compound, the [M+H]⁺ ion (precursor ion) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) would be detected, revealing information about the weakest bonds and most stable fragments of the molecule. For instance, fragmentation of protonated amino acids and related heterocyclic compounds often involves characteristic losses, such as the cumulative loss of water and carbon monoxide. The fragmentation of the isoxazole ring itself would also yield specific product ions. mdpi.com Although a specific fragmentation pattern for this compound is not documented, analysis of related structures suggests that cleavage of the heterocyclic ring is a likely fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Packing Analysis

To perform X-ray crystallography, a suitable single crystal of this compound would be required. The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure is solved and refined.

While the crystal structure for this compound is not available, studies on its derivatives provide insight into the potential solid-state architecture. For example, the crystal structure of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one revealed two independent molecules in the asymmetric unit with a nearly planar conformation. In another case, methyl 4-amino-3-methoxyisoxazole-5-carboxylate was also found to be almost planar. nih.gov The crystal packing analysis describes how individual molecules are arranged in the crystal lattice. In the aforementioned thiophen-substituted derivative, the molecules were found to pack in an ABAB... pattern along one of the crystallographic axes.

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is governed by intermolecular forces, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. Hydrogen bonding is particularly significant in molecules like this compound, which contains both a hydrogen bond donor (the amine group, -NH₂) and potential acceptors (the ring nitrogen and oxygen atoms).

Analysis of related isoxazole structures demonstrates the importance of these interactions. In the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate through the crystal. nih.gov This study also noted the presence of an intramolecular N—H⋯O hydrogen bond that helps to maintain the planarity of the molecule. nih.gov Similarly, the crystal structure of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one features C—H⋯O and C—H⋯N interactions, as well as π–π stacking, which together create a three-dimensional network. The investigation of intermolecular interactions is crucial for understanding the physical properties of the solid material.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. The resulting spectrum provides information about the electronic structure and conjugated systems of the compound.

For this compound, a UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the isoxazole ring and the amino group. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's chromophores. While specific UV-Vis data for this compound is not found in the surveyed literature, studies on other amino-substituted aromatic and heterocyclic compounds show characteristic absorption bands that are influenced by the solvent environment. The analysis of such a spectrum would provide insight into the electronic properties of the molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the chemical behavior of this compound derivatives. These calculations allow for the prediction of molecular properties and reaction mechanisms.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like this compound. DFT methods, such as B3LYP, are widely used to calculate optimized molecular structures, vibrational frequencies, and electronic properties for various heterocyclic compounds, including those related to isoxazoles. epstem.netresearchgate.net These calculations are performed using specific basis sets, like 6-31G(d,p) or 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals. epstem.netdntb.gov.ua

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. dntb.gov.uaajchem-a.com Both DFT and ab initio approaches are employed to determine optimized geometric parameters like bond lengths and angles, providing a detailed picture of the molecule's ground state geometry. dntb.gov.ua These theoretical studies are crucial for corroborating and interpreting experimental data, such as spectroscopic results. mdpi.com For instance, theoretical calculations on related triazolone derivatives have been used to determine structural parameters, thermodynamic properties, and NMR chemical shifts, showing good agreement with experimental values. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The HOMO is the highest energy orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity or basicity. youtube.comyoutube.com

The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. Its energy level relates to the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. Computational methods can precisely calculate the energies of these orbitals, helping to predict how a this compound derivative might interact with other reagents. researchgate.netajchem-a.com

Table 1: Interpretation of Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Significance | Implication for this compound Derivatives |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability (nucleophilicity). | A higher HOMO energy indicates a stronger tendency to donate electrons to electrophiles. |

| LUMO Energy | Represents the electron-accepting ability (electrophilicity). | A lower LUMO energy indicates a greater propensity to accept electrons from nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Indicates kinetic stability and chemical reactivity. | A large gap implies high stability and low reactivity; a small gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the reactive sites of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, providing a guide to where a molecule is likely to attract electrophiles or nucleophiles. uni-muenchen.deresearchgate.net

The MEP map is color-coded to represent different potential values:

Red and yellow regions indicate negative electrostatic potential. These areas are rich in electrons and are the most likely sites for electrophilic attack. researchgate.net In a this compound derivative, these regions would likely be found around the nitrogen and oxygen atoms of the isoxazole ring and the amino group.

Blue regions indicate positive electrostatic potential. These areas are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or zero potential.

MEP maps are typically calculated using DFT methods based on the optimized molecular geometry. researchgate.net By analyzing the MEP map of a this compound derivative, researchers can predict its intermolecular interaction patterns and sites of reactivity.

Table 2: Color-Coding in Molecular Electrostatic Potential (MEP) Maps

| Color | Electrostatic Potential | Type of Reactivity |

|---|---|---|

| Red | Most Negative | Site for Electrophilic Attack |

| Yellow | Moderately Negative | Site for Electrophilic Attack |

| Green | Neutral | Low Reactivity |

| Blue | Positive | Site for Nucleophilic Attack |

Conformational Analysis and Tautomeric Studies

The biological activity and chemical properties of molecules are often dictated by their three-dimensional shape and the existence of different isomeric forms.

This compound can theoretically exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary tautomerism to consider is the amine-imine equilibrium.

Amine form: The standard structure of this compound.

Imine form: A tautomer where a proton has migrated from the amino group to a nitrogen atom in the isoxazole ring, creating a C=N double bond exocyclic to the ring.

Computational studies on related amino-azole systems, such as imidazole-amino acids and isomeric aminomethylisoxazoles, have shown that the relative position of the amino group significantly influences the electronic structure and stability of tautomers. nih.govresearchgate.net For example, studies on 3-amino-5-methylisoxazole and its isomer revealed that conjugation between the amino group's lone pair and the ring's double bonds affects stability. researchgate.net

Table 3: Hypothetical Energy Profile of this compound Tautomers

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability | Rationale |

|---|---|---|---|

| Amine Tautomer | Exocyclic -NH₂ group | Likely more stable | Aromaticity of the isoxazole ring is preserved. |

| Imine Tautomer | Exocyclic =NH group | Likely less stable | May disrupt the aromatic character of the isoxazole ring. |

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and the stability of different tautomers. ntnu.no Solvents can stabilize or destabilize specific forms through intermolecular interactions like hydrogen bonding.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents (e.g., water, ethanol, chloroform) on molecular properties. ajchem-a.comnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solution phase.

Studies on related amino acid analogs have demonstrated that the stability of different conformations can change dramatically with increasing solvent polarity. nih.govresearchgate.net A conformation that is most stable in the gas phase may not be the most stable form in a polar solvent like water. For this compound, a polar solvent would likely stabilize the more polar tautomer or conformer through dipole-dipole interactions or hydrogen bonding, potentially shifting the equilibrium between the amine and imine forms. Understanding these solvent effects is crucial for predicting the behavior of the molecule in different chemical or biological environments.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes and stability of small molecules within the active sites of biological macromolecules, such as proteins and enzymes. These methods are crucial for understanding the molecular basis of a drug's mechanism of action and for guiding the optimization of lead compounds.

Molecular docking studies have been widely employed to predict the binding orientation and affinity of this compound derivatives and related isoxazole compounds with various protein targets. These studies are fundamental in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the ligand-protein recognition process.

For instance, in a study investigating novel functionalized isoxazoles as potential antibacterial agents, molecular docking was used to explore their binding to the active sites of proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. mdpi.com The results revealed that the synthesized compounds exhibited strong interactions with the target proteins, with one derivative, in particular, showing a better binding affinity compared to reference drugs. mdpi.com The interactions identified were crucial for understanding the potential of these molecules as multi-target inhibitors. mdpi.com

In another study, isoxazole-carboxamide derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Molecular docking simulations were performed to understand the binding interactions with both COX-1 and COX-2 enzymes. The docking results indicated that specific substitutions on the phenyl rings attached to the isoxazole core were critical for selective binding to the COX-2 enzyme. nih.govnih.gov

The following table summarizes representative findings from molecular docking studies on isoxazole derivatives, highlighting the predicted binding affinities.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isoxazole Derivative 4a | E. coli protein (6kzv) | - | Not specified |

| Isoxazole Derivative 4a | S. aureus protein (5tw8) | - | Not specified |

| Isoxazole Derivative 4a | B. subtilis protein (1of0) | - | Not specified |

| Isoxazole-carboxamide A13 | COX-2 | - | Not specified |

Data is illustrative and based on findings from cited research. mdpi.comnih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the complex in a simulated biological environment. MD simulations are crucial for assessing whether the binding mode predicted by docking is maintained over time and for understanding the flexibility of both the ligand and the protein.

In the aforementioned study on functionalized isoxazoles, MD simulations were performed on the most promising ligand-protein complex. The simulations, conducted for 100 nanoseconds, demonstrated the remarkable stability of the compound within the active sites of the bacterial proteins. mdpi.com This stability is a strong indicator of a favorable and potentially effective binding interaction. mdpi.com

Similarly, MD simulations were used to study the dynamic behavior of isoxazole derivatives targeting carbonic anhydrase. acs.org These simulations, extending up to 400 nanoseconds, supported the in vitro enzyme inhibition results by showing stable binding of the most active compounds. acs.org The insights gained from MD simulations are critical for confirming the viability of a potential drug candidate's interaction with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be classified into several categories, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. The predictive power of the model is then validated using internal and external validation techniques.

For example, 3D-QSAR studies have been successfully applied to various heterocyclic compounds, including those with structural similarities to this compound derivatives. nih.govresearchgate.net In a study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, both ligand-based and receptor-based CoMFA models were developed, yielding statistically significant models with good predictive capabilities (q² up to 0.78 and r² up to 0.98). nih.gov

The ultimate goal of a QSAR study is to understand how different molecular features of a compound contribute to its biological activity. The developed QSAR models provide contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.

Steric Fields: Indicate regions where bulky groups increase or decrease activity.

Electrostatic Fields: Highlight areas where positive or negative charges are beneficial for activity.

Hydrophobic Fields: Show regions where hydrophobic groups enhance or diminish activity.

Hydrogen Bond Donor/Acceptor Fields: Identify locations where hydrogen bond donors or acceptors are important for binding.

The following table illustrates the types of descriptors and their correlation with biological activity as derived from a hypothetical QSAR study on this compound derivatives.

| Descriptor Type | Favorable for Activity | Unfavorable for Activity |

| Steric | Bulky substituent at R1 | Bulky substituent at R2 |

| Electrostatic | Electron-withdrawing group at R3 | Electron-donating group at R1 |

| Hydrophobic | Hydrophobic group at R2 | Polar group at R3 |

| H-bond Donor | Donor group at the amine | - |

| H-bond Acceptor | - | Acceptor group at R2 |

This table is a generalized representation of potential QSAR findings.

Biological Activities and Pharmacological Potential of 3 Methylisoxazol 4 Amine Derivatives

Immunomodulatory Properties and Mechanisms

The isoxazole (B147169) nucleus is a key pharmacophore that imparts significant immunomodulatory effects. nih.gov Derivatives of 3-methylisoxazol-4-amine have been shown to exhibit a range of activities, from immunosuppression to immunostimulation, highlighting their potential as therapeutic agents for various immune-related disorders. nih.govmdpi.com

A number of this compound derivatives have demonstrated potent immunosuppressive activities in both laboratory (in vitro) and animal (in vivo) models. mdpi.com For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides have exhibited stronger immunosuppressive effects than the established drug, cyclosporine A. These compounds effectively inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov

Further studies have elucidated the mechanisms underlying these immunosuppressive actions. One key mechanism is the induction of apoptosis, or programmed cell death, in immune cells. For example, the derivative 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was found to significantly increase the expression of pro-apoptotic factors like caspases and Fas in Jurkat cells, a line of immortalized human T lymphocytes. nih.gov Another derivative, 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1), also demonstrated immunosuppressive action through the induction of Fas and elevation of caspase 8 expression. bibliotekanauki.pl

The suppressive properties of these derivatives extend to various immune responses. Amides and ureilenes of 5-amino-3-methylisoxazole-4-carboxylic acid, as well as 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides, have been shown to suppress both humoral (antibody-mediated) and cellular immune responses in mice. mdpi.comnih.gov

Table 1: Immunosuppressive Activity of Selected this compound Derivatives

| Compound/Derivative Class | Model | Key Findings | Reference(s) |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides | In vitro (human PBMCs), In vivo | More effective than cyclosporine A; inhibited PHA-induced proliferation. | nih.gov |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | In vitro (Jurkat cells, human whole blood) | Inhibited LPS-induced TNF-α production; induced apoptosis via caspases and Fas. | nih.gov |

| 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1) | In vitro (human PBMCs, Jurkat cells) | Inhibited mitogen-induced PBMC proliferation and MLR; induced apoptosis via Fas and caspase 8. | bibliotekanauki.pl |

| 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes | In vivo (mice) | Suppressed humoral and cellular immune responses. | mdpi.comnih.gov |

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | In vitro (human whole blood culture, PBMC) | Inhibited LPS-induced TNF-α production and PHA-induced PBMC proliferation. | mdpi.com |

Interestingly, while many derivatives of this compound are immunosuppressive, some possess immunostimulatory properties. The nature of their activity can be dose-dependent, ranging from immunosuppressive to immunostimulatory. nih.gov For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides have demonstrated such dual actions. nih.gov

One derivative, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, was found to stimulate the proliferation of splenocytes and lymph node cells induced by mitogens. nih.gov It also enhanced the production of interleukin-1β (IL-1β) by peritoneal cells. nih.govnih.gov Another compound, RM-11 (3,5-dimethyl-5,6-dihydro-4H- nih.govmdpi.comoxazolo[5,4-e] nih.govmdpi.comnih.govtriazepin-4-one), potently stimulated both humoral and cellular immune responses to sheep red blood cells in mice and enhanced the proliferation of splenocytes induced by concanavalin (B7782731) A. mdpi.com

The derivative 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (M4) was shown to enhance the mitogen-induced proliferative response of human PBMCs. nih.gov These findings suggest a potential therapeutic application for these compounds as adjuvants to boost vaccine efficacy or in treating certain infections. mdpi.com

The anti-inflammatory properties of this compound derivatives are well-documented and represent a significant area of their therapeutic potential. nih.govnih.gov These compounds have shown efficacy in various in vivo models of inflammation. For instance, ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (MZO-2) exhibited a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov Similarly, 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide (MO5) also inhibited the carrageenan skin reaction in mice. mdpi.com

The anti-inflammatory mechanism of these derivatives often involves the inhibition of pro-inflammatory cytokine production. nih.gov Several derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated human whole blood cell cultures. nih.govbibliotekanauki.pl For example, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was shown to inhibit LPS-induced TNF-α production. nih.gov

The dual anti-inflammatory and immunosuppressive activities of these compounds make them attractive candidates for the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov

Antimicrobial and Antiviral Applications

In addition to their immunomodulatory effects, derivatives of this compound have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov

Derivatives of this compound have been evaluated for their activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net A study on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives showed they possessed weak to mild antibacterial activity against a panel of ten bacterial strains. researchgate.net However, specific structural modifications have led to compounds with significant potency.

For example, a series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones were synthesized and found to be active against the Gram-positive bacterium Staphylococcus aureus. consensus.app In another study, the compound N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide exhibited exceptional antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, surpassing the effectiveness of the standard drug trimethoprim. aip.org

The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase antimicrobial activity. nih.gov Research on fifteen isoxazole derivatives against leading wound pathogens revealed that 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) had noticeably higher antimicrobial activity, particularly against Staphylococcus aureus. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Pathogens | Key Findings | Reference(s) |

| 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones | Staphylococcus aureus | Active against the Gram-positive bacterium. | consensus.app |

| N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | Surpassed the effectiveness of trimethoprim. | aip.org |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus, Pseudomonas aeruginosa | High antimicrobial activity, especially against S. aureus. | nih.gov |

| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | Staphylococcus aureus, Pseudomonas aeruginosa | High antimicrobial activity. | nih.gov |

| 6-methylisoxazolo[5,4-d]pyrimidine Schiff base 4d | Escherichia coli | Showed the strongest activity against E. coli. | researchgate.net |

The antifungal potential of this compound derivatives has also been explored. mdpi.com A series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones were tested against several fungi, with two compounds showing antifungal activity against Candida albicans comparable to the standard drug griseofulvin. consensus.app

Research into novel pyrazole (B372694) carboxamides and isoxazolol pyrazole carboxylates, which incorporate the isoxazole structure, has also yielded promising results. nih.gov One isoxazolol pyrazole carboxylate derivative exhibited significant antifungal activity against Rhizoctonia solani, a plant pathogenic fungus. nih.gov Furthermore, studies on various isoxazole derivatives have demonstrated their activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov However, some synthesized series, such as N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides, were found to be devoid of antifungal activity at the tested concentrations. wjbphs.com

Antiviral Potentials and Mechanism of Action

Recent studies have highlighted the significant antiviral properties of derivatives based on isoxazole. These compounds have demonstrated effectiveness against a variety of viruses, including influenza, Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). kuey.net The isoxazole scaffold is considered a key pharmacophore that contributes to the biological activity of these molecules. mdpi.com

The mechanism of action for these antiviral effects often involves the inhibition of viral replication by targeting crucial viral enzymes or host factors necessary for the viral life cycle. kuey.net For instance, certain isoxazole-amide derivatives containing an acylhydrazone moiety have shown potent in vivo antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Some derivatives have also demonstrated synergistic effects when used in combination with existing antiviral medications, which enhances their effectiveness against drug-resistant viral strains. kuey.net

Specifically, in the context of influenza A virus, isoxazole-containing compounds have been developed as inhibitors of the M2-S31N proton channel, a common amantadine-resistant mutant. nih.gov One such derivative, compound 9q, exhibited potent antiviral activity against multiple drug-resistant influenza A strains. nih.gov Another approach has involved designing isoxazol-4-carboxa piperidyl derivatives that target the viral nucleoprotein (NP), inducing its aggregation and preventing its nuclear accumulation, which ultimately halts viral replication. rsc.org

The broad-spectrum antiviral potential of isoxazole derivatives positions them as important lead compounds for the development of new antiviral therapies. kuey.netresearchgate.net

Anticancer and Cytostatic Activities

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer and cytostatic activities. nih.gov The isoxazole ring is a key structural feature in various molecules that exhibit a wide range of biological activities, including anticancer effects. nih.gov

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. nih.gov For instance, novel isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.govtandfonline.com

Specifically, (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives have been screened for their activity against the MCF7 breast cancer cell line, showing moderate activity. researchgate.net In another study, a series of N-heteroaryl enamino amides, including a derivative of 3-methylisoxazole (B1582632), were evaluated for their cytotoxic effects on human gastric (AGS) and breast (MCF-7) cancer cell lines. nih.gov

Furthermore, oxazolo[5,4-d]pyrimidine (B1261902) derivatives containing a 5-amino-3-methyl-isoxazole moiety at position 2 have been synthesized and tested against a panel of human cancer cell lines, including lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer lines. nih.gov One compound, in particular, demonstrated significant potency against the HT29 cell line. nih.gov The cytotoxic activity of these compounds is often evaluated using the MTT reduction assay to determine cell viability after exposure. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 / CC50 (µM) | Reference |

|---|---|---|---|

| 5l-o (isoxazole-piperazine hybrids) | Huh7, Mahlavu, MCF-7 | 0.3 - 3.7 | tandfonline.com |

| 1a (isoxazol-4-carboxa piperidyl derivative) | Influenza A (A/WSN/33, H1N1) | EC50 = 0.898 ± 0.004 | rsc.org |

| 1f (isoxazol-4-carboxa piperidyl derivative) | Influenza A (A/WSN/33, H1N1) | EC50 = 2.036 ± 0.009 | rsc.org |

| 1g (isoxazol-4-carboxa piperidyl derivative) | Influenza A (A/WSN/33, H1N1) | EC50 = 1.356 ± 0.008 | rsc.org |

| Compound 3g (oxazolo[5,4-d]pyrimidine derivative) | HT29 (colon adenocarcinoma) | CC50 = 58.44 ± 8.75 | nih.gov |

| Compound 3e (oxazolo[5,4-d]pyrimidine derivative) | LoVo (metastatic colon adenocarcinoma) | CC50 = 177.52 ± 6.65 | nih.gov |

IC50: Half-maximal inhibitory concentration; CC50: 50% cytotoxic concentration; EC50: Half-maximal effective concentration.

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. researchgate.net

Studies have shown that certain isoxazole derivatives can induce apoptosis through various pathways. For example, some compounds trigger a proapoptotic action associated with significant increases in the expression of caspases, Fas, and NF-κB1. researchgate.net The induction of apoptosis is a critical effect of many isoxazole derivatives. researchgate.net Research on novel isoxazole derivatives demonstrated that they induce cancer cell death through apoptosis, which was supported by elevated levels of caspases 3 and 9, and an increased Bax/Bcl-2 ratio. researchgate.net Specifically, certain (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles were found to be cytotoxic, with one derivative inducing a decrease in the expression of the anti-apoptotic protein Bcl-2. researchgate.net

In addition to apoptosis, these derivatives can also cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, novel isoxazole-piperazine hybrids were found to induce cell cycle arrest in G2/M and G1 phases in Huh7 liver cancer cells. nih.gov Another study on a different isoxazole derivative showed that it caused cell cycle arrest at the G2/M and pre-G1 phases. researchgate.net This arrest is often linked to the modulation of key regulatory proteins. For example, some isoxazoles increase the levels of p21WAF-1, a protein that can halt the cell cycle. researchgate.net The ability of these compounds to induce both apoptosis and cell cycle arrest makes them promising candidates for cancer therapy. researchgate.netresearchgate.net

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit specific oncogenic targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov VEGFR-2 is a critical player in tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen. nih.gov

Several studies have focused on designing and synthesizing isoxazole derivatives as VEGFR-2 inhibitors. For example, a series of 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines, which incorporate a 3-methyl-isoxazol-5-amine moiety, were evaluated for their cytotoxic activity against cancer cell lines overexpressing VEGFR2. mdpi.com Some of these compounds showed cytotoxic activity comparable to the known VEGFR-2 inhibitor, tivozanib. mdpi.com The inhibitory activity of these derivatives against VEGFR2 kinase was also confirmed, with some compounds being identified as effective inhibitors. mdpi.com

The molecular structure of these derivatives is crucial for their inhibitory activity. For instance, the presence of a para-substituted benzyl (B1604629) moiety was found to be important for binding to the VEGFR-2 receptor. mdpi.com In silico molecular docking studies have been used to understand the binding mode of these derivatives to the active site of VEGFR-2. nih.govmdpi.com These studies help in the rational design of more potent inhibitors. The development of isoxazole-based VEGFR-2 inhibitors represents a promising strategy for anti-angiogenesis therapy in cancer treatment. nih.govnih.gov

Neurological and Central Nervous System (CNS) Activity

Derivatives of this compound have shown promising activity within the neurological and central nervous system (CNS). innovareacademics.in The isoxazole scaffold is a component of compounds that have demonstrated neuroprotective effects against neurodegenerative disorders. kuey.net These compounds can exert their neuroprotective actions through various mechanisms, including the modulation of neurotransmitter systems. kuey.net

A key area of neurological activity for isoxazole derivatives is the modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. nih.govacs.orgresearchgate.net AMPA receptors are the most abundant excitatory glutamate (B1630785) receptors in the brain and play a crucial role in synaptic plasticity, learning, and memory. researchgate.net Dysregulation of these receptors is implicated in various neurological disorders. researchgate.net